molecular formula C17H19NO3 B13898807 Dibenzyl-D-serine

Dibenzyl-D-serine

Cat. No.: B13898807
M. Wt: 285.34 g/mol
InChI Key: IAVOOHAFSZKXIS-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), which is involved in neurotransmission and synaptic plasticity

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl-D-serine can be synthesized through several methods. One common approach involves the protection of the hydroxyl group of D-serine, followed by benzylation. The synthesis typically involves the use of benzyl bromide or benzyl trichloroacetimidate as benzylating agents . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl-D-serine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzyl-D-serine aldehyde, while reduction can regenerate this compound from its oxidized form.

Scientific Research Applications

Dibenzyl-D-serine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl-D-serine is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. Its dibenzyl groups may enhance its stability and facilitate its use in various synthetic and research applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1

InChI Key

IAVOOHAFSZKXIS-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.